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2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride

enzymatic synthesis tyrosine phenol lyase non-canonical amino acid

Researchers requiring a genetically encodable metal-chelating amino acid often face multi-step synthesis, poor metal-binding affinity, or incompatible chromophore geometry. HqAla (5-position 8-HQ-alanine) directly addresses these limitations: • Single-step enzymatic synthesis with engineered tyrosine phenol lyase (TPL M288S/F448C) - no multi-step organic chemistry required. • 168-fold tighter Ni²⁺ binding (Kd = 0.54 nM) than BpyAla; enables one-step Ni-NTA protein purification without removable affinity tags. • Generates far-red HQI chromophore (emission max. 680 nm in eqFP650) for deep-tissue imaging - structurally impossible with the 3-position isomer.

Molecular Formula C12H14Cl2N2O3
Molecular Weight 305.15 g/mol
Cat. No. B8140484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride
Molecular FormulaC12H14Cl2N2O3
Molecular Weight305.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)6-7-3-4-10(15)11-8(7)2-1-5-14-11;;/h1-5,9,15H,6,13H2,(H,16,17);2*1H
InChIKeySBPUWEPIAMQXCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HqAla Identity and Compound-Class Positioning


2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride (CAS 23218-76-0, also referred to as HqAla, HQ-Ala-1, or 3-(8-hydroxyquinolin-5-yl)alanine) is a synthetic non-canonical amino acid (ncAA) belonging to the 8-hydroxyquinoline-amino acid hybrid class [1]. Its molecular formula is C12H14Cl2N2O3 (MW 305.15 g/mol as the dihydrochloride salt) . The compound features an 8-hydroxyquinoline (8-HQ) metal-chelating moiety covalently linked at the 5-position of the quinoline ring to the β-carbon of an alanine backbone, distinguishing it from the more widely studied 3-position regioisomer [2]. The 8-HQ group forms highly stable complexes with most transition metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺) and some lanthanides [3]. Commercially available at ≥95% to ≥98% purity from multiple vendors , this compound serves as a genetically encodable metal-chelating building block for protein engineering, fluorescent sensor design, and artificial metalloenzyme construction [4].

Why HqAla Outperforms 3-Position Isomer


The position of attachment of the 8-hydroxyquinoline moiety to the alanine backbone is not a trivial structural variation—it fundamentally dictates the compound's biosynthetic accessibility, genetic encoding compatibility, and application domain. The 5-position isomer (target compound) can be produced in a single enzymatic step using an engineered tyrosine phenol lyase (TPL) double mutant (M288S/F448C), whereas the wild-type enzyme shows zero detectable activity toward 8-hydroxyquinoline [1]. In contrast, the 3-position isomer (2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid, HQAla/HQA) requires a multi-step chemical synthesis [2]. Critically, the 5-substitution geometry places the amino acid backbone at the quinoline ring position that enables direct integration into fluorescent protein chromophores, yielding the 8-hydroxyquinolin-imidazolinone (HQI) chromophore with a significantly expanded conjugated π-system—a feat structurally impossible with the 3-position isomer [1]. Furthermore, the metal-chelation affinity of the 8-hydroxyquinoline group (Kd = 0.54 nM for free Ni²⁺) is ~168-fold tighter than that of the 2,2′-bipyridine group (Kd = 91 nM) found in the commonly used alternative BpyAla [3]. These differences mean that substituting the 5-position compound with the 3-position isomer, BpyAla, or the non-amino-acid analog 3-(8-hydroxyquinolin-5-yl)propanoic acid will yield proteins that either fail to fold properly, lack the desired spectroscopic properties, or exhibit dramatically reduced metal-binding performance.

HqAla Head-to-Head Selection Evidence


Biosynthetic Route: Enzymatic vs. Chemical

The 5-position isomer (target compound HqAla) is accessible via a one-step enzymatic synthesis using an engineered tyrosine phenol lyase (TPL) double mutant M288S/F448C from Citrobacter freundii. Wild-type TPL showed zero detectable product formation by ninhydrin TLC assay [1]. In contrast, the 3-position isomer (2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid) requires a three-step chemical synthesis starting from 3-methylquinolin-8-yl acetate involving NBS/AIBN bromination, diethyl acetamidomalonate addition, and acidic decarboxylation/hydrolysis [2]. This enzymatic route to the 5-position compound provides a high-yield, single-step alternative that avoids multi-step purification and organic solvent waste.

enzymatic synthesis tyrosine phenol lyase non-canonical amino acid positional isomer

Ni²⁺ Binding Affinity: 8-Hydroxyquinoline vs. Bipyridine

The 8-hydroxyquinoline chelating group in this compound class exhibits a dissociation constant (Kd) of 0.54 nM for free Ni²⁺, compared to 91 nM for the 2,2′-bipyridine group present in BpyAla (BPA), representing a ~168-fold improvement in binding affinity [1]. For context, the commonly used hexahistidine (His₆) affinity tag has a Kd of 14 nM for Ni–NTA complexes [1]. The ultra-tight Cu²⁺ binding of HqAla has been reported with a Kd of 0.1 fM (i.e., 10⁻¹⁶ M) [2]. These affinity values are of the free chelating groups in solution; actual binding in protein contexts depends on local steric environment.

metal chelation dissociation constant nickel affinity protein purification

Chromophore Expansion: Bathochromic Shift in Fluorescent Proteins

Genetic incorporation of HqAla (5-position isomer) at the chromophore-forming tyrosine position of four distinct fluorescent proteins—sfGFP (position 66), sfYFP (position 66), PsmOrange (position 72), and eqFP650 (position 67)—produced a consistent ~30 nm bathochromic (red) shift in emission maxima for all four scaffolds [1]. The eqFP650-67-HqAla variant achieved an emission maximum of 680 nm, reported as the most red-shifted fluorescent protein at the time of publication [2]. The structural basis is the formation of a novel 8-hydroxyquinolin-imidazolinone (HQI) chromophore with a significantly larger conjugated π-system compared to the parental 4-(p-hydroxybenzylidene)-5-imidazolinone (HBI) chromophore of Aequorea victoria GFP [1]. This chromophore expansion is structurally impossible with the 3-position isomer, as only the 5-substitution geometry allows the quinoline ring to extend the chromophore conjugation.

fluorescent protein bathochromic shift chromophore engineering in vivo imaging

Zn²⁺-Selective Fluorescent Turn-On

HqAla incorporation into the fluorescent protein chromophore confers unique metal-chelating and metal-ion-sensing capabilities. Among all biologically relevant metal ions tested, only Zn²⁺ binding to the HQI chromophore caused a significant increase in fluorescence—specifically, a 7.2-fold enhancement [1]. Other divalent metal ions did not produce comparable fluorescence activation, establishing a selective turn-on mechanism. In the earlier 3-position isomer study, Zn²⁺ binding to HQ-Ala in the Z-domain also generated fluorescence (excitation at 400 nm), with fluorescence intensity increasing as a function of Zn²⁺ concentration, confirming that the 8-HQ:Zn²⁺ complex is intrinsically fluorescent [2]. However, the 5-position isomer uniquely enables integration of this property into the protein chromophore itself, creating a ratiometric fluorescent Zn²⁺ sensor applicable in living cells.

zinc sensor fluorescence turn-on metal selectivity biosensor

Artificial Metalloenzyme for Allylic Deamination

The 5-position compound (designated HQ-Ala-1) was genetically incorporated into the HaloTag protein scaffold and, upon complementation with the ruthenium complex [(η⁵-C₅H₅)Ru(MeCN)₃]⁺, assembled a functional artificial metalloenzyme (ArM) capable of catalyzing allylic deamination reactions [1]. This study screened four different metal-chelating unnatural amino acids in the HaloTag scaffold; the HQ-Ala-1/Ru ArM demonstrated improved catalytic performance for allylic deamination compared to other UAA/metal combinations tested [1]. The 5-position attachment geometry is critical for positioning the Ru center within the HaloTag cavity to achieve productive substrate access and turnover. The 3-position isomer (HQAla) has been employed in the LmrR scaffold for Friedel-Crafts alkylation and hydrolytic reactions with Cu²⁺ and Zn²⁺ respectively [2], but has not been reported to catalyze allylic deamination, highlighting how the site of quinoline attachment dictates the repertoire of accessible catalytic chemistries.

artificial metalloenzyme allylic deamination HaloTag ruthenium catalysis

Iron-Chelating Neuroprotective Activity

The compound 3-(8-hydroxyquinolin-5-yl)alanine (designated M10 in the neuroprotective literature, and structurally identical to the target compound's free base) was characterized as a bifunctional molecule combining iron-chelating and radical-scavenging activities on an amino acid carrier backbone [1]. EPR studies demonstrated that M10 is a highly potent hydroxyl radical (•OH) scavenger with an IC₅₀ of approximately 0.3 molar ratio of M10 to H₂O₂ [1]. In PC12 cell culture models, M10 exhibited neuroprotective potency at least comparable to that of desferal (deferoxamine mesylate), the prototype iron chelator, against both serum-deprivation-induced and 6-hydroxydopamine (6-OHDA)-induced toxicity [1]. The MeSH database classifies this compound explicitly as a neuroprotective agent [2]. This pharmacological activity profile is associated with the 5-substituted 8-hydroxyquinoline scaffold; the 3-position isomer has not been reported to exhibit comparable neuroprotective activity in peer-reviewed literature.

neuroprotection iron chelation hydroxyl radical scavenging Parkinson's disease

HqAla Application Scenarios


Far-Red/NIR Fluorescent Probes for Deep-Tissue Imaging

Researchers engineering fluorescent proteins with emission maxima shifted into the far-red/near-infrared window (≥650 nm) benefit uniquely from the 5-position HqAla. Incorporation at the chromophore-forming position of eqFP650 produces the eqFP650-67-HqAla variant with an emission maximum of 680 nm—the most red-shifted fluorescent protein reported at its publication—enabling deeper tissue penetration and reduced autofluorescence background for whole-organism imaging [1]. The consistent ~30 nm bathochromic shift across four different FP scaffolds (sfGFP, sfYFP, PsmOrange, eqFP650) demonstrates the generality of this chromophore engineering strategy [1]. The 3-position isomer cannot achieve this chromophore integration and is therefore unsuitable for this application.

Genetically Encoded Zn²⁺-Selective Biosensors

The 7.2-fold fluorescence turn-on upon Zn²⁺ binding, combined with demonstrated selectivity over other biologically relevant metal ions, makes HqAla the core building block for genetically encoded fluorescent Zn²⁺ sensors [1]. Unlike small-molecule Zn²⁺ probes that require cell-permeant dye loading and lack subcellular targeting, HqAla-based sensors can be genetically targeted to specific organelles or cell types, enabling real-time, spatially resolved Zn²⁺ dynamics imaging in living cells [1]. The ultra-tight Cu²⁺ binding (Kd = 0.1 fM) provides additional opportunities for developing Cu²⁺-responsive protein switches [1].

Ruthenium ArMs for Allylic Deamination

The 5-position HQ-Ala-1 compound, when genetically incorporated into the HaloTag protein scaffold and complemented with [(η⁵-C₅H₅)Ru(MeCN)₃]⁺, assembles a functional artificial metalloenzyme that catalyzes allylic deamination—a reaction not accessible with the 3-position isomer in any reported scaffold [2]. This application is relevant for biocatalysis groups seeking to expand the repertoire of abiological reactions performable by engineered proteins. The HaloTag platform offers a well-characterized, monomeric scaffold amenable to directed evolution for optimizing catalytic turnover.

Tag-Free Ni²⁺-Affinity Protein Purification

The 8-hydroxyquinoline group's exceptional Ni²⁺ affinity (Kd = 0.54 nM, ~168-fold tighter than the 2,2′-bipyridine group in BpyAla) enables single-step metal ion affinity purification of proteins in which the ncAA is genetically incorporated at a surface-exposed position [3]. This approach eliminates the need for removable affinity tags (e.g., His₆, GST, MBP) that can perturb protein structure, function, or require protease cleavage steps. The method was validated with glutathione S-transferase (GST) mutants containing the 3-position analog HQA and shown to achieve excellent purity after Ni–NTA enrichment [3]; the 5-position compound can serve the same function with the added benefit of one-step enzymatic synthesis.

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